molecular formula C6H12Cl2N2O B6199088 (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride CAS No. 2694056-74-9

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride

Cat. No.: B6199088
CAS No.: 2694056-74-9
M. Wt: 199.1
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Description

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of an oxazole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often include specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to achieve high yields and consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The oxazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(1,3-thiazol-2-yl)propan-2-amine dihydrochloride: Similar structure but contains a sulfur atom instead of oxygen.

    (2R)-1-(1,3-imidazol-2-yl)propan-2-amine dihydrochloride: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

(2R)-1-(1,3-oxazol-2-yl)propan-2-amine dihydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

2694056-74-9

Molecular Formula

C6H12Cl2N2O

Molecular Weight

199.1

Purity

95

Origin of Product

United States

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